molecular formula C17H20ClNO4S B12201286 N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B12201286
M. Wt: 369.9 g/mol
InChI Key: VRIJBYUDKIBUON-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a chlorinated aromatic ring, methoxy groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, along with the chlorinated aromatic ring and methoxy groups, allows for versatile applications in various fields of research.

Properties

Molecular Formula

C17H20ClNO4S

Molecular Weight

369.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H20ClNO4S/c1-10-6-11(2)17(12(3)7-10)24(20,21)19-14-9-15(22-4)13(18)8-16(14)23-5/h6-9,19H,1-5H3

InChI Key

VRIJBYUDKIBUON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C

Origin of Product

United States

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